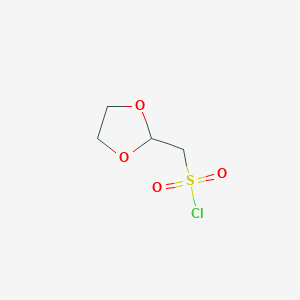
(1,3-Dioxolan-2-yl)methanesulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxolan-2-yl)methanesulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. It features a 1,3-dioxolane ring attached to a methanesulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)methanesulfonylchloride typically involves the reaction of 1,3-dioxolane with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Dioxolan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
(1,3-Dioxolan-2-yl)methanesulfonylchloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (1,3-Dioxolan-2-yl)methanesulfonylchloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The 1,3-dioxolane ring provides stability to the molecule and can participate in ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A related compound that lacks the sulfonyl chloride group and is used as a solvent and protecting group in organic synthesis.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar substitution reactions but without the stabilizing 1,3-dioxolane ring.
Uniqueness: (1,3-Dioxolan-2-yl)methanesulfonylchloride is unique due to the presence of both the 1,3-dioxolane ring and the sulfonyl chloride group, which confer distinct reactivity and stability properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H7ClO4S |
|---|---|
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
1,3-dioxolan-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H7ClO4S/c5-10(6,7)3-4-8-1-2-9-4/h4H,1-3H2 |
Clé InChI |
QSJKXPBVVSOYBQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
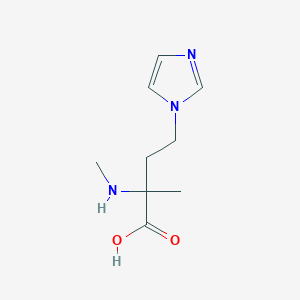

![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)


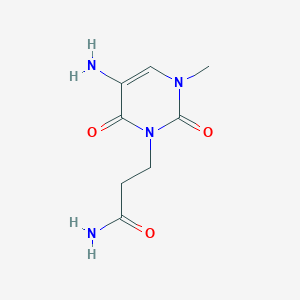
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
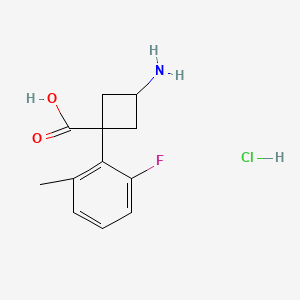
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
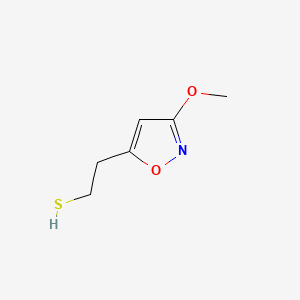

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)
